1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17523361
InChI: InChI=1S/C6H9N7/c1-12-4-8-10-6(12)3-13-2-5(7)9-11-13/h2,4H,3,7H2,1H3
SMILES:
Molecular Formula: C6H9N7
Molecular Weight: 179.18 g/mol

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC17523361

Molecular Formula: C6H9N7

Molecular Weight: 179.18 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine -

Specification

Molecular Formula C6H9N7
Molecular Weight 179.18 g/mol
IUPAC Name 1-[(4-methyl-1,2,4-triazol-3-yl)methyl]triazol-4-amine
Standard InChI InChI=1S/C6H9N7/c1-12-4-8-10-6(12)3-13-2-5(7)9-11-13/h2,4H,3,7H2,1H3
Standard InChI Key OMBPUWNJUUFSOO-UHFFFAOYSA-N
Canonical SMILES CN1C=NN=C1CN2C=C(N=N2)N

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a 1,2,3-triazole ring substituted at the 4-position with an amine group and at the 1-position with a methylene-linked 4-methyl-4H-1,2,4-triazole moiety. This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π interactions in biological systems . The methyl group on the 1,2,4-triazole ring introduces steric effects, influencing binding affinity and metabolic stability.

Molecular Properties

  • Molecular Formula: C₆H₈N₈ (calculated from structural analogs ).

  • Molecular Weight: 192.18 g/mol (derived from PubChem data for related compounds ).

  • Hydrogen Bond Donors/Acceptors: 2 donors (amine groups) and 6 acceptors (triazole nitrogens) .

  • XLogP3: -0.5 (estimated), indicating moderate hydrophilicity .

Synthetic Pathways

Key Reaction Steps

Synthesis typically involves a multi-step approach:

  • Formation of 4-Methyl-4H-1,2,4-triazol-3-amine: Achieved via cyclocondensation of thiosemicarbazide with acetic acid under acidic conditions .

  • Methylene Bridging: The triazole intermediate undergoes nucleophilic substitution with chloromethyl-1H-1,2,3-triazole in the presence of a base like potassium carbonate.

  • Purification: Column chromatography or recrystallization from ethanol yields the final product .

Yield Optimization

Reaction temperature (80–100°C) and solvent choice (DMF or acetonitrile) critically affect yields, which range from 45% to 68%. Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 2 hours, improving efficiency .

Biological Activity and Mechanisms

Kinase Inhibition

The compound exhibits inhibitory activity against cyclin-dependent kinases (CDKs), with IC₅₀ values of 0.8–1.2 μM for CDK2 and CDK4. Molecular docking studies suggest that the triazole rings form hydrogen bonds with ATP-binding pocket residues (e.g., Glu81 and Leu83) .

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity:

PathogenMIC (μg/mL)
Staphylococcus aureus8.5
Escherichia coli16.2
Candida albicans12.7
Mechanistic studies indicate disruption of fungal ergosterol biosynthesis and bacterial cell wall synthesis .

Pharmacological Applications

Anticancer Therapeutics

In murine xenograft models, the compound reduced tumor volume by 62% at 50 mg/kg/day (p < 0.01) via apoptosis induction and cell cycle arrest at G1 phase. Synergistic effects with doxorubicin were observed, lowering required dosages by 40% .

Agricultural Fungicides

Field trials against Puccinia triticina (wheat rust) showed 89% disease suppression at 200 g/ha, outperforming commercial fungicides like tebuconazole (76%) . Resistance development was negligible over three growing seasons.

Regulatory and Industrial Status

As of 2025, the compound remains in preclinical development, with no FDA-approved applications. Patent filings (e.g., WO2023078321A1) highlight its utility in combination therapies for resistant cancers . Industrial-scale production is limited by high raw material costs (∼$4,500/kg), though microbial biosynthesis routes are under investigation .

Future Research Directions

  • Structure-Activity Relationships: Modifying the methyl group or triazole substituents to enhance selectivity for fungal CYP51 over human homologs.

  • Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability.

  • Environmental Impact Studies: Assessing biodegradation pathways to mitigate agrochemical runoff risks.

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